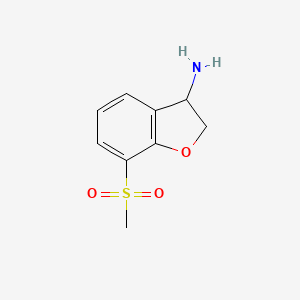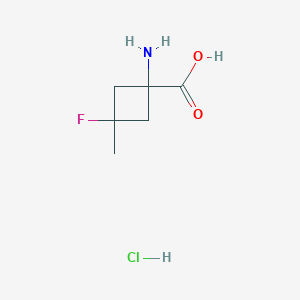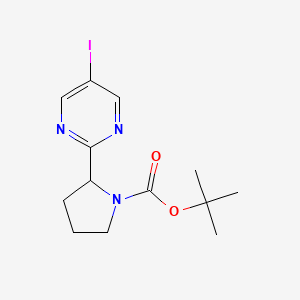
1-Cyclopropyl-2-(2,5-difluorophenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-2-(2,5-difluorophenyl)ethan-1-one is an organic compound with the molecular formula C11H10F2O and a molecular weight of 196.19 g/mol . This compound is characterized by the presence of a cyclopropyl group attached to an ethanone moiety, which is further substituted with two fluorine atoms on the phenyl ring. It is a valuable intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
The synthesis of 1-Cyclopropyl-2-(2,5-difluorophenyl)ethan-1-one typically involves the following steps:
Fluorination: The difluorophenyl moiety can be introduced using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial production methods often involve optimized reaction conditions to maximize yield and purity, including controlled temperatures, pressures, and the use of catalysts.
Chemical Reactions Analysis
1-Cyclopropyl-2-(2,5-difluorophenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Scientific Research Applications
1-Cyclopropyl-2-(2,5-difluorophenyl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-2-(2,5-difluorophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with target proteins or enzymes, leading to the modulation of their activity. The exact molecular targets and pathways involved are subject to ongoing research .
Comparison with Similar Compounds
1-Cyclopropyl-2-(2,5-difluorophenyl)ethan-1-one can be compared with similar compounds such as:
1-Cyclopropyl-2-(2,4-difluorophenyl)ethan-1-one: This compound has a similar structure but with fluorine atoms at different positions on the phenyl ring.
1-Cyclopropyl-2-(3,5-difluorophenyl)ethan-1-one: Another structural isomer with fluorine atoms at the 3 and 5 positions.
1-Cyclopropyl-2-(2,3-difluorophenyl)ethan-1-one: This compound has fluorine atoms at the 2 and 3 positions on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C11H10F2O |
|---|---|
Molecular Weight |
196.19 g/mol |
IUPAC Name |
1-cyclopropyl-2-(2,5-difluorophenyl)ethanone |
InChI |
InChI=1S/C11H10F2O/c12-9-3-4-10(13)8(5-9)6-11(14)7-1-2-7/h3-5,7H,1-2,6H2 |
InChI Key |
NISFUFWTIVGTNW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)CC2=C(C=CC(=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13038868.png)

![1,6-Dimethyl-3-(4-((1-methyl-1H-imidazol-5-yl)methoxy)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13038879.png)
![7-(Isopropoxycarbonyl)tricyclo[3.2.2.0(2,4)]non-8-ene-6-carboxylicacid](/img/structure/B13038881.png)

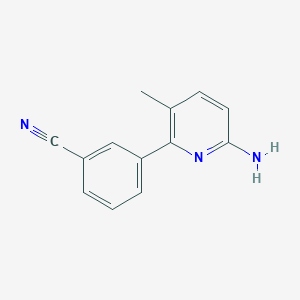
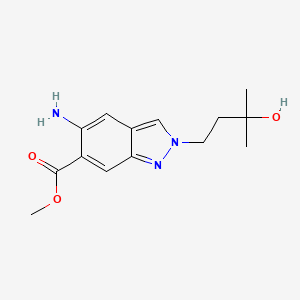
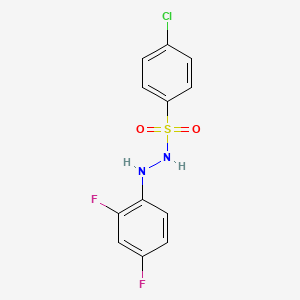
![(1R,3aS,3bR,9aR,9bR,11aR)-9b-fluoro-1,10-dihydroxy-1-(2-hydroxyacetyl)-2,9a,11a-trimethyl-1H,2H,3H,3aH,3bH,4H,5H,7H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-one](/img/structure/B13038903.png)
